molecular formula C8H3Cl3N2O2S B2425371 2,3-Dichloroquinoxaline-6-sulfonyl chloride CAS No. 2149-05-5

2,3-Dichloroquinoxaline-6-sulfonyl chloride

Cat. No. B2425371
CAS RN: 2149-05-5
M. Wt: 297.53
InChI Key: VZLILCJJQCJIRS-UHFFFAOYSA-N
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Description

2,3-Dichloroquinoxaline-6-sulfonyl chloride (DCQX) is a chemical compound that has garnered significant attention in neuroscience research for its capacity to block specific types of glutamate receptors . Glutamate, a prevalent excitatory neurotransmitter in the brain, plays a fundamental role in crucial physiological processes such as learning, memory, and synaptic plasticity .


Synthesis Analysis

2,3-Dichloroquinoxaline-6-sulfonyl chloride can be synthesized by the reaction of 2,3-dichloro-6-sulfonyl quinoxaline derivative with 1,3-binucleophiles . Additionally, it can be reacted with thioureas in 1,4-dioxane to yield 6-(pyrrolidin-1-yl sulfonyl)thiazolo[4,5-b]quinoxalin-2(3H)-imines .


Molecular Structure Analysis

The molecular formula of 2,3-Dichloroquinoxaline-6-sulfonyl chloride is C8H3Cl3N2O2S . It has a molecular weight of 297.55 .


Chemical Reactions Analysis

2,3-Dichloroquinoxaline-6-sulfonyl chloride is a potent antagonist targeting the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor subtype of glutamate receptors . It functions as a non-competitive antagonist of the AMPA receptor subtype, binding to a distinct site on the receptor, separate from the glutamate binding site . Consequently, it hinders the receptor from opening in response to glutamate binding .


Physical And Chemical Properties Analysis

The melting point of 2,3-Dichloroquinoxaline-6-sulfonyl chloride is 86-87 degrees Celsius .

Scientific Research Applications

Neuroscience Research

  • Results or Outcomes: By obstructing the AMPA receptor, 2,3-Dichloroquinoxaline-6-sulfonyl chloride effectively inhibits fast synaptic transmission and diminishes the strength of synaptic connections. The broad utilization of 2,3-Dichloroquinoxaline-6-sulfonyl chloride in neuroscience research primarily revolves around elucidating the role of AMPA receptors in various physiological processes. For instance, it has proven valuable in investigating the contribution of AMPA receptors to long-term potentiation (LTP), an essential mechanism behind the strengthening of synaptic transmission following repetitive stimulation .

Safety And Hazards

The safety data sheet of a similar compound, 2-chloroquinoline-6-sulfonyl chloride, indicates that it may cause skin and eye irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Future Directions

The broad utilization of 2,3-Dichloroquinoxaline-6-sulfonyl chloride in neuroscience research primarily revolves around elucidating the role of AMPA receptors in various physiological processes . It is expected to continue to be a valuable tool in this field.

properties

IUPAC Name

2,3-dichloroquinoxaline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2O2S/c9-7-8(10)13-6-3-4(16(11,14)15)1-2-5(6)12-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLILCJJQCJIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(C(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloroquinoxaline-6-sulfonyl chloride

CAS RN

2149-05-5
Record name 2,3-dichloroquinoxaline-6-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
CA Obafemi, DA Akinpelu - Phosphorus, Sulfur, and Silicon and the …, 2005 - Taylor & Francis

The synthesis of some quinoxalinesulfonyl derivatives is described. Two of the synthesized derivatives, 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl azide (3a) and 2,3-…

Number of citations: 35 www.tandfonline.com
AM EL-NAGGAR - Polish Journal of Chemistry, 1978 - Państwowe Wydawnictwo Naukowe
Number of citations: 0
FA KORA - Polish Journal of Chemistry, 1978 - Państwowe Wydawnictwo Naukowe
Number of citations: 0

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